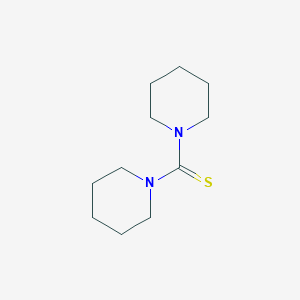

Di(piperidin-1-yl)methanethione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

di(piperidin-1-yl)methanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2S/c14-11(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOOSIBHMBCFJRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=S)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50501350 | |

| Record name | Di(piperidin-1-yl)methanethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013-92-9 | |

| Record name | Di(piperidin-1-yl)methanethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Di(piperidin-1-yl)methanethione" CAS number 1013-92-9

An In-Depth Technical Guide to Di(piperidin-1-yl)methanethione (CAS 1013-92-9)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a versatile organosulfur compound situated at the intersection of organic synthesis, coordination chemistry, and medicinal research. Intended for an audience of researchers, scientists, and drug development professionals, this guide delves into the compound's synthesis, characterization, and diverse applications, underpinned by mechanistic insights and practical methodologies.

Introduction and Historical Context

This compound, cataloged under CAS number 1013-92-9, is a symmetrical N,N'-disubstituted thiourea derivative.[1][2] Its scientific journey is rooted in the broader exploration of thioureas—sulfur analogs of ureas—which gained significant attention in the mid-20th century for their unique reactivity.[1] The thiocarbonyl group (C=S) imparts distinct chemical properties compared to its oxygen counterpart in urea.[3] The specific incorporation of piperidine moieties into the thiourea structure was a logical step in synthetic chemistry, aiming to merge the biological activities associated with the piperidine ring with the reactive potential of the thiocarbonyl group.[1] Piperidine itself, first isolated in the 1850s, is a well-established heterocyclic scaffold in numerous pharmaceuticals.[1] The establishment of this compound as a distinct chemical entity enabled its exploration in various scientific domains.[1]

Physicochemical Properties and Spectroscopic Characterization

This compound is characterized by a central methanethione group flanked by two piperidine rings.[1] This structure gives rise to specific physical and spectral properties that are crucial for its identification and quality control.

| Property | Value | Source |

| CAS Number | 1013-92-9 | [1][2] |

| Molecular Formula | C₁₁H₂₀N₂S | [1][2][4][5] |

| Molecular Weight | 212.36 g/mol | [1][2][6] |

| Melting Point | 57.5-58.5 °C | [6][7] |

| Boiling Point | 140-160 °C | [6][7] |

| Appearance | Solid | |

| Storage | 2-8 °C | [6][7] |

Spectroscopic Validation: The structural integrity of this compound is unequivocally confirmed through a combination of Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). These techniques provide a detailed map of the molecule's atomic arrangement and composition.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for structural elucidation. The proton NMR spectrum typically shows characteristic peaks for the piperidine ring protons, while the carbon NMR spectrum is distinguished by a diagnostic signal for the thiocarbonyl carbon.[1]

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides an exact mass measurement, which validates the molecular formula of the compound with high precision.[1]

| Technique | Chemical Shift (δ, ppm) | Assignment |

| ¹H NMR | ~1.72 | Piperidine CH₂ |

| ~4.24–4.63 | N–CH₂ (adjacent to the thiocarbonyl group) | |

| ¹³C NMR | ~199 | Thiocarbonyl group (C=S) |

Table based on representative data for similar compounds.[1]

Synthesis and Mechanistic Insights

The most common and classical synthesis of this compound involves the reaction of piperidine with carbon disulfide. This method is valued for its mild reaction conditions and straightforward execution.[1]

Causality in Synthesis: The choice of a base, such as sodium hydroxide, is critical as it facilitates the deprotonation of piperidine, enhancing its nucleophilicity. The subsequent nucleophilic attack of the piperidinyl anion on the electrophilic carbon of carbon disulfide is the key bond-forming step, leading to the formation of the thioamide linkage.[1]

Detailed Experimental Protocol: Synthesis of this compound

-

Reagent Preparation: In a well-ventilated fume hood, dissolve piperidine in a suitable solvent like ethanol. Separately, prepare a solution of sodium hydroxide.

-

Reaction Initiation: While stirring the piperidine solution at room temperature, slowly add carbon disulfide.

-

Base Addition: Add the sodium hydroxide solution dropwise to the reaction mixture. An exothermic reaction may be observed. Maintain the temperature with an ice bath if necessary.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: Upon completion, pour the reaction mixture into cold water to precipitate the crude product.

-

Purification: Collect the solid product by filtration. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.[1]

Caption: General workflow for the synthesis of this compound.

Applications in Modern Organic Synthesis

This compound is not merely a stable compound but also a highly useful intermediate and reagent in organic synthesis.[1]

Suzuki-Miyaura Cross-Coupling Reactions

A significant application is its use as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] In this context, it undergoes a desulfurization-transmetalation sequence to form new carbon-carbon bonds.

Mechanistic Rationale: The process is initiated by a desulfurizing agent, such as silver carbonate (Ag₂CO₃), which facilitates the formation of a palladium-carbene intermediate. This intermediate then undergoes transmetalation with an aryl boronic acid. The subsequent hydrolysis of the resulting complex yields the final coupled product. This transformation can achieve high yields, demonstrating the compound's utility in constructing complex molecular architectures.[1]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

-

Catalyst Preparation: In an inert atmosphere (e.g., under argon or nitrogen), add a palladium catalyst (e.g., Pd(OAc)₂) to a solution of this compound in a suitable solvent like trifluoroethanol (TFE).

-

Reagent Addition: Add the aryl boronic acid, a base (e.g., Na₂CO₃), and the desulfurizing agent (Ag₂CO₃).

-

Reaction Conditions: Heat the mixture to the appropriate temperature and monitor the reaction by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture, filter off the solids, and concentrate the filtrate.

-

Purification: Purify the residue using column chromatography to isolate the desired phenyl(piperidin-1-yl)methanone product.[1]

Caption: Key steps in the Suzuki-Miyaura coupling using this compound.

Role in Coordination Chemistry

The sulfur and nitrogen atoms in this compound possess lone pairs of electrons, making it an effective ligand for coordinating with transition metal ions.[1]

Coordination Behavior: It can act as a neutral tridentate ligand, coordinating through the thiocarbonyl sulfur and the two piperidine nitrogen atoms.[1] This coordination can lead to the formation of stable metal complexes with interesting geometries, such as distorted octahedral structures with Ni(II) or Cu(II) ions.[1]

Impact on Biological Activity: The formation of these metal complexes can significantly enhance the biological activity of the parent ligand. For instance, Ni(II) and Cu(II) complexes of this compound have shown increased antibacterial activity compared to the free ligand, suggesting a synergistic effect between the metal center and the organic scaffold.[1] The coordination is often confirmed by IR spectroscopy, where a shift in the C=S stretching frequency to a lower wavenumber indicates the involvement of the sulfur atom in bonding with the metal.[1]

Caption: Schematic of this compound acting as a tridentate ligand.

Biological and Pharmacological Significance

Thiourea derivatives are a well-established class of compounds with a wide range of biological activities.[3][8][9] this compound and related structures are subjects of ongoing research for their therapeutic potential.[1]

| Biological Activity | Description |

| Antimicrobial/Antifungal | The compound has demonstrated activity against various bacterial and fungal strains, making it a candidate for the development of new anti-infective agents.[1] The piperidine rings are thought to enhance these properties.[1][10][11] |

| Neuroprotective Potential | Investigations are underway to explore the neuroprotective effects of this compound.[1] |

| Urease Inhibition | Many N,N'-disubstituted thioureas are potent inhibitors of the urease enzyme, which is a target for treating infections caused by Helicobacter pylori.[12][13] |

| Anticancer | The thiourea scaffold is present in several anticancer agents, and derivatives are often screened for their activity against various cancer cell lines.[3][8][14] |

Structure-Activity Relationship: The biological activity of this compound is influenced by its structural components. The piperidine rings can increase the compound's lipophilicity and membrane permeability, facilitating better interaction with biological targets.[1] The thiourea moiety itself is crucial for many of the observed biological effects.[1][14]

Safety and Handling

As with any chemical reagent, proper handling and storage of this compound are essential to ensure laboratory safety. The following information is a summary of typical Safety Data Sheet (SDS) recommendations.

| Safety Aspect | Recommendation |

| Hazards | May cause serious eye irritation and respiratory irritation.[15] |

| Personal Protective Equipment | Wear safety goggles, protective gloves, and a lab coat. Use in a well-ventilated area or fume hood.[16] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists. |

| First Aid (Inhalation) | Move the person to fresh air. Call a poison center or doctor if you feel unwell. |

| Storage | Store in a tightly closed container in a cool, well-ventilated place (recommended 2-8°C).[6][7][16] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. |

This information is a summary and should not replace a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier.[17]

Conclusion and Future Perspectives

This compound (CAS 1013-92-9) is a multifaceted compound with significant utility in organic synthesis, particularly in modern cross-coupling reactions. Its ability to act as a versatile ligand opens up avenues in coordination chemistry, leading to novel metal complexes with potentially enhanced catalytic or biological properties. The demonstrated antimicrobial and antifungal activities, coupled with the broader therapeutic potential of the thiourea scaffold, position this compound as a valuable building block in drug discovery and development.

Future research could focus on expanding its catalytic applications, designing novel metal-based therapeutics, and exploring its potential in materials science. A deeper investigation into its mechanism of action in biological systems could lead to the development of more potent and selective drug candidates. The continued exploration of this compound and its derivatives promises to yield further innovations across the chemical and biomedical sciences.

References

- 1. This compound | 1013-92-9 | Benchchem [benchchem.com]

- 2. This compound | C11H20N2S | CID 12525376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mopai89.lookchem.com [mopai89.lookchem.com]

- 5. keyorganics.net [keyorganics.net]

- 6. This compound [myskinrecipes.com]

- 7. This compound - 羰基化合物 - 西典实验 [seedior.com]

- 8. researchgate.net [researchgate.net]

- 9. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 10. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 11. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Solution-phase microwave assisted parallel synthesis of N,N'-disubstituted thioureas derived from benzoic acid: biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. carlroth.com [carlroth.com]

- 16. cdn.arbico-organics.com [cdn.arbico-organics.com]

- 17. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1013-92-9 Name: [xixisys.com]

Di(piperidin-1-yl)methanethione: A Technical Overview of a Versatile Thiourea Derivative

Abstract

Di(piperidin-1-yl)methanethione, a symmetrically substituted thiourea derivative, holds a significant position as a versatile building block in organic synthesis and a molecule of interest in medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical context, physicochemical properties, and established applications. The document details its role in advanced organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, and explores its potential biological activities, including antimicrobial, antifungal, and neuroprotective properties. Methodologies for its synthesis are discussed, alongside an analysis of its structural features that underpin its reactivity and biological function. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound.

Introduction and Historical Context

This compound, also known by its IUPAC name this compound and CAS Number 1013-92-9, is an organic compound featuring a central thiocarbonyl group flanked by two piperidine rings.[1][2] Its molecular formula is C₁₁H₂₀N₂S, and it has a molecular weight of 212.36 g/mol .[1][2]

The discovery and development of this compound are situated within the broader scientific exploration of thiourea derivatives, which gained prominence in organic chemistry during the mid-20th century.[3] Thioureas are sulfur analogs of urea, where the oxygen atom is replaced by a sulfur atom, conferring unique chemical properties and enhanced reactivity.[3] The foundational understanding of these sulfur-containing amide structures was significantly influenced by the early work on thiocarbamide.[3]

The incorporation of piperidine moieties into the thiourea structure was a logical progression in synthetic chemistry.[3] Piperidine, first reported in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours, is a ubiquitous heterocyclic motif in many biologically active compounds.[3] Researchers recognized the potential of combining the biological activity associated with the piperidine ring with the reactive properties of the thiocarbonyl group.[3] The specific synthesis and characterization of this compound emerged from this line of inquiry in the latter half of the 20th century, leading to its establishment as a recognized chemical entity.[3]

Physicochemical and Structural Properties

The structural arrangement of this compound, with its two saturated heterocyclic rings attached to a thiocarbonyl carbon, dictates its chemical behavior and physical properties.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1013-92-9 | [1][2] |

| Molecular Formula | C₁₁H₂₀N₂S | [1][2] |

| Molecular Weight | 212.36 g/mol | [1][2] |

| InChIKey | UOOSIBHMBCFJRY-UHFFFAOYSA-N | [1] |

Synthesis Methodology

The primary synthesis of this compound generally involves the reaction of piperidine with a suitable thiocarbonyl transfer agent. A common and effective method utilizes thiophosgene or its safer equivalents.

General Synthetic Protocol:

A typical laboratory-scale synthesis would involve the slow addition of a thiocarbonyl precursor to a solution of piperidine in an appropriate organic solvent, often in the presence of a base to neutralize the acid generated during the reaction. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product is isolated and purified, commonly through crystallization or column chromatography.

Caption: General workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound serves as a valuable reagent in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions.[3]

Palladium-Catalyzed Cross-Coupling Reactions

This compound can function as a thiourea substrate in Suzuki-Miyaura coupling processes.[3] Through a mechanism involving desulfurization and transmetallation, it can be converted into amides.[3] For instance, the reaction with phenylboronic acid, catalyzed by a palladium complex and in the presence of a desulfurizing agent like silver carbonate, can yield phenyl(piperidin-1-yl)methanone with high efficiency.[3]

Caption: Simplified mechanism of Suzuki-Miyaura coupling using the subject compound.

Biological Activities and Potential Applications

This compound has garnered attention for its diverse biological activities, making it a subject of interest in medicinal chemistry and drug development.[3]

Antimicrobial and Antifungal Properties

Research has indicated that this compound exhibits antimicrobial and antifungal activity.[3] The thiourea moiety is known to interfere with microbial processes, and the piperidine rings can enhance membrane permeability, contributing to its efficacy against certain pathogens.[3] The mechanism is often associated with the ability of thiourea derivatives to disrupt quorum sensing, a cell-to-cell communication process in bacteria.

Neuroprotective Potential

Preliminary studies suggest that this compound may possess neuroprotective properties.[3] The piperidine scaffold is a key feature in many neuroactive compounds. The neuroprotective effects of piperidine-containing molecules are thought to be associated with their ability to modulate neuronal pathways and receptors, though the specific mechanisms for this compound require further investigation.[3][4]

Conclusion

This compound is a compound with a rich history rooted in the systematic exploration of thiourea and piperidine chemistry. Its utility as a reagent in sophisticated organic transformations is well-established, and its potential as a lead compound in the development of new therapeutic agents is an active area of research. This guide has provided a detailed overview of its discovery, synthesis, properties, and applications, underscoring its significance for both synthetic and medicinal chemists. Further research into its specific mechanisms of biological action will undoubtedly unveil new opportunities for its application in drug discovery.

References

An In-Depth Technical Guide to Di(piperidin-1-yl)methanethione: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of Di(piperidin-1-yl)methanethione (DPMT), a versatile thiourea derivative. Intended for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the compound's fundamental properties, established synthetic protocols, detailed characterization, and its utility as a chemical reagent.

Core Molecular Attributes

This compound is an organosulfur compound distinguished by a central thiocarbonyl group flanked by two piperidine rings. This structure imparts unique reactivity and has led to its exploration in various chemical contexts.

Molecular Formula and Weight

The fundamental identity of a chemical compound begins with its elemental composition and mass. This compound is empirically defined by the following:

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₀N₂S | [1][2][3] |

| Molecular Weight | 212.36 g/mol | [1][2] |

| CAS Number | 1013-92-9 | [1][2] |

These core identifiers are critical for stoichiometric calculations in synthesis, analytical characterization, and regulatory documentation. The presence of sulfur and two basic nitrogen atoms within the piperidine moieties are key determinants of its chemical behavior.

Synthesis and Purification

The preparation of this compound is typically achieved through a robust and scalable nucleophilic substitution reaction. Understanding the mechanism and optimizing the conditions are crucial for achieving high purity and yield.

Synthetic Pathway: Nucleophilic Addition to Carbon Disulfide

A prevalent and classical method for synthesizing DPMT involves the reaction of piperidine with carbon disulfide.[1] This reaction is generally conducted in the presence of a base, such as sodium hydroxide, which facilitates the deprotonation of piperidine, enhancing its nucleophilicity. The reaction proceeds under mild conditions, often at room temperature.[1]

The causality behind this choice of reagents lies in the electrophilic nature of the carbon atom in carbon disulfide (CS₂) and the nucleophilic character of the secondary amine in piperidine. The base plays a critical role in activating the nucleophile for an efficient attack on the electrophile.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

-

Reagent Preparation : In a well-ventilated fume hood, charge a reaction vessel with piperidine and a suitable solvent.

-

Base Addition : Introduce a base, such as sodium hydroxide, to the piperidine solution.

-

Thionation : Add carbon disulfide dropwise to the reaction mixture while maintaining a mild temperature (e.g., room temperature).[1]

-

Reaction Monitoring : Stir the mixture until the reaction is complete, as monitored by an appropriate technique (e.g., Thin Layer Chromatography).

-

Purification : Upon completion, the crude product is subjected to purification. Recrystallization or distillation are common methods employed to achieve high purity.[1] Industrial-scale preparations may utilize continuous flow reactors to optimize heat and mass transfer.[1]

This self-validating protocol relies on the distinct physical properties of the product compared to the starting materials, allowing for effective separation and purification.

Spectroscopic Characterization

Structural elucidation and purity confirmation are paramount. A combination of spectroscopic techniques provides an unambiguous fingerprint of the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the carbon-hydrogen framework of the molecule.

-

¹H NMR : The proton NMR spectrum is characterized by signals corresponding to the piperidine ring protons. Specifically, the signals for the N-CH₂ protons are typically observed in the range of δ 4.24–4.63 ppm, confirming the substitution on the piperidine nitrogen.[1]

-

¹³C NMR : The carbon NMR spectrum provides a key diagnostic signal for the thiocarbonyl (C=S) carbon, which appears significantly downfield, around δ 199 ppm.[1] This chemical shift is characteristic of thiourea-type carbons and serves as a definitive marker for the successful formation of the target compound.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition. This technique provides an exact mass measurement that should align with the calculated mass of the molecular formula C₁₁H₂₀N₂S, thereby verifying its identity and purity.[1]

| Spectroscopic Data | Chemical Shift (δ, ppm) / Observation | Assignment |

| ¹H NMR | 4.24–4.63 | N–CH₂–S (piperidine)[1] |

| ¹³C NMR | ~199 | Thiocarbonyl (C=S)[1] |

| HRMS | Exact mass matches C₁₁H₂₀N₂S | Confirms molecular formula and purity.[1] |

Chemical Applications and Reactivity

This compound is not merely a stable compound but a versatile reagent in organic synthesis, primarily leveraged for its thiocarbonyl group's reactivity.

Role in Palladium-Catalyzed Cross-Coupling Reactions

A significant application of DPMT is as a thiourea substrate in palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling.[1] In this context, it serves as a precursor to amides. The reaction with an aryl boronic acid can yield the corresponding amide with high efficiency. For instance, the reaction with phenyl boronic acid has been reported to produce phenyl(piperidin-1-yl)methanone in yields up to 93%.[1]

The mechanism is a testament to the compound's engineered reactivity:

-

Desulfurization : An agent like silver carbonate (Ag₂CO₃) facilitates the removal of the sulfur atom, leading to the formation of a palladium-carbene intermediate.[1]

-

Transmetallation : The aryl group from the boronic acid is transferred to the palladium center.[1]

-

Hydrolysis : The resulting intermediate is hydrolyzed to yield the final amide product.[1]

Caption: Key mechanistic steps in the Suzuki-Miyaura coupling using DPMT.

Synthesis of Thioamide Derivatives

Given its structure, this compound is also a valuable precursor for the synthesis of other thioamide derivatives, showcasing its versatility in creating diverse sulfur-containing molecules.[1]

Biological and Medicinal Chemistry Context

Beyond its role in synthesis, DPMT has been investigated for its biological activities. The presence of the piperidine rings is known to be a feature in many biologically active compounds, potentially enhancing interactions with molecular targets like enzymes or receptors.[1] Studies have pointed towards potential antimicrobial and antifungal properties, making it a compound of interest in medicinal chemistry research.[1]

Conclusion

This compound is a compound with well-defined molecular properties and a straightforward, robust synthetic route. Its true value for researchers lies in the predictable reactivity of its thiocarbonyl group, which has been effectively exploited in modern synthetic methodologies like palladium-catalyzed cross-coupling reactions. The combination of a stable, accessible structure and versatile reactivity ensures its continued relevance in the fields of organic synthesis and medicinal chemistry.

References

Spectroscopic data of "Di(piperidin-1-yl)methanethione" (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Data of Di(piperidin-1-yl)methanethione

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS: 1013-92-9), a symmetrical thiourea derivative. The document is structured to serve researchers, scientists, and drug development professionals by offering an in-depth examination of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. While a complete, peer-reviewed spectroscopic dataset is not available in a single primary publication, this guide synthesizes available data, theoretical principles, and comparisons with analogous structures to present a robust and instructive analytical profile. The causality behind spectral features is explained, and standardized protocols for data acquisition are provided, ensuring both scientific integrity and practical utility.

Introduction and Molecular Structure

This compound, also known as bis(1-piperidyl)methanethione, is an organosulfur compound belonging to the thiourea class. Its structure consists of a central thiocarbonyl group (C=S) bonded to the nitrogen atoms of two piperidine rings. The molecular formula is C₁₁H₂₀N₂S, with a molecular weight of 212.36 g/mol [1]. The symmetrical nature of the molecule simplifies certain aspects of its spectroscopic signature, while hindered rotation around the C-N bonds can introduce complexity.

Spectroscopic analysis is indispensable for confirming the identity, purity, and structure of such molecules. This guide delves into the expected and reported data from core analytical techniques, providing a foundational blueprint for its characterization.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the molecule's symmetry, the two piperidine rings are chemically equivalent, simplifying the expected spectra.

Experimental Protocol: NMR

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural assignment.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power for many organic compounds and its well-defined residual solvent peak.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

-

Instrumentation: Record spectra on a 400 MHz (or higher) NMR spectrometer, such as a Bruker DRX-400, to ensure adequate signal dispersion.

-

¹H NMR Acquisition: Acquire spectra at room temperature using a standard pulse program. Key parameters include a 30° pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are sufficient.

-

¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse sequence. Due to the longer relaxation times of quaternary carbons (like C=S), a relaxation delay of 2-5 seconds is recommended. Several hundred to a few thousand scans may be necessary to achieve a good signal-to-noise ratio.

¹H NMR Spectral Data

The proton NMR spectrum is expected to show three distinct signals corresponding to the α, β, and γ methylene protons of the equivalent piperidine rings.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Source |

| ~1.72 | Multiplet | 6H | Cβ-H₂, Cγ-H₂ | [1] (modified) |

| ~3.85 (Predicted) | Triplet-like | 4H | Cα-H₂ | Author Prediction |

Note on Reported Data: A commercial source reports a broad signal for the N-CH₂ protons (Cα-H₂) in the δ 4.24–4.63 ppm range[1]. This chemical shift is significantly higher than what is typically observed for N-alkyl groups attached to a thiocarbonyl. For comparison, the N-CH₂ protons in Phenyl(piperidin-1-yl)methanethione appear as multiplets between δ 3.47 and 4.37 ppm. The strong electron-withdrawing effect of the thiocarbonyl group deshields these α-protons, shifting them downfield from their position in unsubstituted piperidine (~2.8 ppm). However, a shift beyond 4.2 ppm is unexpected. A more plausible assignment, based on analogous structures, places these protons around δ 3.85 ppm . The β and γ protons are less affected and appear upfield in a complex, overlapping multiplet.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show four signals: one for the thiocarbonyl carbon and three for the chemically distinct α, β, and γ carbons of the piperidine rings.

| Chemical Shift (δ, ppm) | Assignment | Rationale & Comparative Insights |

| ~199 | C =S | The thiocarbonyl carbon is highly deshielded due to the electronegativity of the adjacent nitrogen and sulfur atoms and its sp² hybridization. This value is consistent with reported data for similar thioureas[1]. |

| ~52 (Predicted) | C α | The α-carbon is directly attached to the electronegative nitrogen, causing a significant downfield shift compared to a standard alkane. In N,N'-bis(2-diethylaminophenyl)thiourea, the N-CH₂ carbons appear at δ 48.07 ppm. |

| ~26 (Predicted) | C β | The β-carbon shows a moderate downfield shift, influenced by the inductive effect of the nitrogen atom. In piperidine itself, this carbon resonates at δ 26.9 ppm. |

| ~24 (Predicted) | C γ | The γ-carbon is the most shielded of the ring carbons, appearing furthest upfield, similar to its position in unsubstituted piperidine (δ 25.1 ppm). |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR

-

Sample Preparation: Prepare the sample using the Attenuated Total Reflectance (ATR) method. Place a small amount of the solid this compound directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Record the spectrum using an FTIR spectrometer, such as a Shimadzu 8400s or equivalent.

-

Data Acquisition: Collect the spectrum over the range of 4000–400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

IR Spectral Data

The IR spectrum provides key information about the bonds within the molecule. The most diagnostic absorptions are the C=S (thiocarbonyl) and C-N stretches.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 2950-2850 | Strong | C-H Stretch | Aliphatic CH₂ |

| 1470-1430 | Medium | C-H Bend | CH₂ Scissoring |

| ~1250 | Medium-Strong | C=S Stretch | Thiourea "Thioamide I" Band |

| 1350-1280 | Strong | C-N Stretch | Thiourea "Thioamide II" Band |

Expert Interpretation:

-

Aliphatic C-H Stretches: The strong absorptions below 3000 cm⁻¹ are characteristic of the sp³ C-H bonds in the piperidine rings.

-

Thiocarbonyl (C=S) Stretch: The C=S bond vibration is a key diagnostic feature. Unlike the intense C=O stretch in ureas (~1650 cm⁻¹), the C=S stretch is weaker and appears at a lower frequency, typically in the 1250-1050 cm⁻¹ range. The reported value of ~1250 cm⁻¹ is consistent with this expectation[1]. This band has significant C-N stretching character and is often referred to as the "Thioamide I" band.

-

C-N Stretch: The strong band between 1350-1280 cm⁻¹ arises from the C-N stretching vibration coupled with N-C-N bending, often called the "Thioamide II" band. Its high intensity is due to the polar nature of the C-N bonds.

-

Absence of N-H Bands: Critically, as a tetrasubstituted thiourea, the molecule lacks N-H bonds. Therefore, the characteristic N-H stretching bands typically seen in primary or secondary thioureas (3400-3100 cm⁻¹) will be absent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural fragments of a molecule. Electron Ionization (EI) is a common technique that induces fragmentation, offering clues to the molecule's connectivity.

Experimental Protocol: MS

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) via direct infusion or through a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) interface.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Analysis: Analyze the resulting ions using a mass analyzer, such as a quadrupole or time-of-flight (TOF) detector.

-

Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

Predicted Fragmentation Pathway

The mass spectrum is expected to show a molecular ion peak ([M]⁺˙) at m/z 212, corresponding to the molecular formula C₁₁H₂₀N₂S. The fragmentation pattern is dictated by the stability of the resulting ions and radicals.

Caption: Predicted EI mass spectrometry fragmentation pathway.

Interpretation of Key Fragments:

-

Molecular Ion (m/z 212): The peak corresponding to the intact molecule after the loss of one electron.

-

Alpha-Cleavage (m/z 84): A primary and highly favorable fragmentation pathway for amines involves cleavage of the C-C bond alpha to the nitrogen atom. In this case, cleavage of the C(S)-N bond can generate a stable piperidinyl cation ([C₅H₁₀N]⁺) at m/z 84 . This is expected to be a very prominent, likely the base peak.

-

Piperidinyl Isothiocyanate Cation (m/z 128): Loss of a piperidinyl radical (•C₅H₁₀N) from the molecular ion would result in a fragment at m/z 128 ([C₅H₁₀NCS]⁺).

-

Loss of Ethylene (m/z 70): The piperidinyl cation (m/z 84) can undergo further fragmentation, such as the loss of a neutral ethylene molecule, to produce a fragment at m/z 70 .

| m/z Value | Proposed Formula | Identity |

| 212 | [C₁₁H₂₀N₂S]⁺˙ | Molecular Ion [M]⁺˙ |

| 128 | [C₆H₁₀NS]⁺ | [M - C₅H₁₀N]⁺ |

| 84 | [C₅H₁₀N]⁺ | Piperidinyl Cation (Base Peak) |

| 70 | [C₄H₈N]⁺ | [Piperidinyl - CH₂]⁺ |

Conclusion

This guide provides a detailed spectroscopic profile of this compound based on available data and established chemical principles. The ¹H and ¹³C NMR spectra are simplified by the molecule's symmetry, with the thiocarbonyl carbon resonance near δ 199 ppm serving as a key diagnostic signal. The IR spectrum is characterized by strong C-N and C-H vibrations and a diagnostically important C=S stretch around 1250 cm⁻¹. Mass spectrometry is predicted to be dominated by alpha-cleavage, yielding a stable piperidinyl cation at m/z 84 as the base peak. While this document establishes a strong predictive framework for analysis, experimental verification using the outlined protocols is essential for definitive characterization.

References

Di(piperidin-1-yl)methanethione: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Di(piperidin-1-yl)methanethione, a versatile sulfur-containing organic compound. The document delineates its chemical identity, including its IUPAC name and a comprehensive list of synonyms, alongside its key physicochemical properties. Detailed experimental protocols for its synthesis are provided, emphasizing the causal factors behind procedural choices to ensure reproducibility and scalability. The guide further investigates the compound's applications in modern organic synthesis, particularly as a precursor in palladium-catalyzed cross-coupling reactions, and explores its documented biological activities, including its potential as an antimicrobial and antifungal agent. Spectroscopic data for characterization, safety protocols, and a complete list of references are included to offer a holistic resource for researchers, chemists, and professionals in the field of drug development.

Introduction and Nomenclature

This compound, a symmetrical thiourea derivative, has garnered significant interest within the scientific community due to its unique chemical reactivity and diverse biological profile. Historically, its development stems from the broader investigation of thiourea chemistry, which gained momentum in the mid-20th century. The replacement of the carbonyl oxygen in urea with a sulfur atom imparts enhanced reactivity and distinct chemical characteristics to the molecule.[1] The incorporation of two piperidine rings, first isolated and named in the 1850s, was a logical progression in synthetic chemistry, aiming to combine the bioactivity associated with the piperidine moiety with the versatile reactivity of the thiocarbonyl group.[1]

IUPAC Name: this compound

Synonyms:

-

1,1'-(Thiocarbonyl)dipiperidine

-

Methanethione, di-1-piperidinyl-

-

bis(pentamethylene)thiourea

-

bis(1-piperidyl)methanethione

-

Piperidine, 1,1'-carbonothioylbis-

CAS Number: 1013-92-9

Molecular Formula: C₁₁H₂₀N₂S

Molecular Weight: 212.36 g/mol

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective handling, application, and characterization.

Physical Properties

| Property | Value | Source |

| Molecular Weight | 212.36 g/mol | --INVALID-LINK-- |

| Appearance | Off-white to pale yellow solid | Inferred from related compounds and general knowledge |

| Melting Point | 44-47 °C (for the related compound Di(piperidin-1-yl)methanone) | --INVALID-LINK-- |

| Solubility | Soluble in chloroform and methanol (slightly) | --INVALID-LINK-- |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides characteristic signals for the piperidine rings. The protons on the carbons adjacent to the nitrogen atom (N-CH₂) are expected to appear in the region of δ 4.24–4.63 ppm, confirming the substitution on the piperidine nitrogen.[1] The remaining methylene protons of the piperidine rings typically resonate at approximately δ 1.72 ppm.[1]

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum is distinguished by a diagnostic signal for the thiocarbonyl carbon (C=S) which appears at a downfield chemical shift of around δ 199 ppm.[1] The carbons of the piperidine rings will show signals in the aliphatic region of the spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying the thiocarbonyl group. A characteristic stretching vibration for the C=S bond is typically observed in the region of 1250 cm⁻¹.[1] Upon coordination to a metal center, this band is expected to shift to a lower frequency (around 1150 cm⁻¹), providing evidence of ligand binding.[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular formula by providing an exact mass measurement.[1] The fragmentation pattern in the mass spectrum can also provide structural information. Common fragmentation pathways for piperidine derivatives include α-cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium ion, and ring fission.

Synthesis of this compound

The classical and most common synthesis of this compound involves the reaction of piperidine with carbon disulfide in the presence of a base. This method is efficient and proceeds under mild conditions.

Reaction Principle

The synthesis is a nucleophilic addition reaction. The secondary amine (piperidine) acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. The presence of a base, such as sodium hydroxide, facilitates the deprotonation of the intermediate dithiocarbamic acid, driving the reaction towards the formation of the thiourea derivative.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Piperidine

-

Carbon Disulfide (CS₂)

-

Sodium Hydroxide (NaOH)

-

Anhydrous diethyl ether

-

Distilled water

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve piperidine (2.0 equivalents) in anhydrous diethyl ether. The use of an anhydrous solvent is crucial to prevent unwanted side reactions with water.

-

Addition of Carbon Disulfide: Cool the solution in an ice bath to 0-5 °C. Slowly add carbon disulfide (1.0 equivalent) dropwise from the addition funnel while maintaining the temperature. This exothermic reaction is controlled by slow addition and cooling to prevent the formation of byproducts.

-

Basification: After the addition is complete, add a solution of sodium hydroxide (1.0 equivalent) in water dropwise to the reaction mixture. The base neutralizes the in-situ formed dithiocarbamic acid, facilitating the reaction with a second molecule of piperidine.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with distilled water to remove any remaining base and salts. Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by vacuum distillation to yield the pure this compound.[1]

Applications in Organic Synthesis and Medicinal Chemistry

This compound serves as a valuable building block and reagent in various chemical transformations and exhibits promising biological activities.

Precursor in Suzuki-Miyaura Cross-Coupling Reactions

This compound can be utilized as a precursor to generate carbene intermediates for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds.[1]

Reaction Principle:

The thiourea derivative undergoes desulfurization in the presence of a silver salt (e.g., Ag₂CO₃) to form a palladium-carbene intermediate. This intermediate then participates in the standard Suzuki-Miyaura catalytic cycle, involving transmetalation with a boronic acid and subsequent reductive elimination to yield the coupled product.[1]

Caption: Key steps in the Suzuki-Miyaura coupling using this compound.

Illustrative Protocol: Synthesis of Phenyl(piperidin-1-yl)methanone

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Silver(I) carbonate (Ag₂CO₃)

-

Sodium carbonate (Na₂CO₃)

-

2,2,2-Trifluoroethanol (TFE)

Procedure:

-

To a reaction vessel, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), silver(I) carbonate (1.5 equiv), and sodium carbonate (2.0 equiv).

-

Add palladium(II) acetate (5 mol%) as the catalyst precursor.

-

Add 2,2,2-trifluoroethanol (TFE) as the solvent.

-

Heat the reaction mixture at 80 °C for 12-24 hours under an inert atmosphere.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford phenyl(piperidin-1-yl)methanone. This reaction has been reported to yield up to 93% of the desired product.[1]

Biological Activities

This compound and its derivatives have demonstrated a range of biological activities, making them interesting scaffolds for drug discovery.

-

Antimicrobial and Antifungal Activity: The compound has shown potential as an antimicrobial and antifungal agent.[1] The exact mechanism of action is still under investigation but is thought to involve the interaction of the thiocarbonyl group and the piperidine rings with microbial targets.[1]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol provides a general framework for assessing the antimicrobial activity.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add a standardized inoculum of the test microorganism (e.g., bacteria at ~5 x 10⁵ CFU/mL or fungi at ~2.5 x 10³ CFU/mL) to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 35 °C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Neuroprotective Properties: Preliminary studies suggest potential neuroprotective effects, although the mechanisms are not yet fully elucidated.[1]

Safety and Handling

As a research chemical, this compound should be handled with appropriate care in a laboratory setting. While specific toxicity data for this compound is limited, information on its precursors, piperidine and carbon disulfide, should be considered.

-

Piperidine: Is a flammable liquid and is harmful if swallowed or in contact with skin. It causes severe skin burns and eye damage.

-

Carbon Disulfide: Is a highly flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It can cause damage to organs through prolonged or repeated exposure.

Recommended Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a molecule of significant interest with a well-defined chemical structure and a growing body of research highlighting its utility in both synthetic and medicinal chemistry. Its straightforward synthesis, coupled with its reactivity as a precursor in powerful C-C bond-forming reactions and its emerging biological profile, positions it as a valuable tool for researchers. This guide has provided a comprehensive overview of its nomenclature, properties, synthesis, applications, and safety considerations, intended to serve as a foundational resource for further investigation and innovation in the field.

References

The Enigmatic Potential of Di(piperidin-1-yl)methanethione: A Technical Guide to its Biological Activities

Foreword: Unveiling a Molecule of Interest

In the vast landscape of chemical compounds with therapeutic potential, Di(piperidin-1-yl)methanethione (DPMT) emerges as a molecule of interest, situated at the intersection of established structural motifs known for their diverse biological activities. As a thiourea derivative featuring two piperidine rings, DPMT's chemical architecture suggests a predisposition for a range of pharmacological effects. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding of DPMT's biological activities. Where direct evidence is nascent, we will delve into the well-documented activities of structurally analogous compounds to illuminate the potential avenues for future investigation and application of DPMT.

Chemical Identity and Synthesis

This compound, with the CAS number 1013-92-9, is a symmetrical thiourea. Its structure is characterized by a central thiocarbonyl group (C=S) bonded to the nitrogen atoms of two separate piperidine rings.

Synthesis of this compound

The synthesis of DPMT is a straightforward and well-established process, typically achieved through the reaction of piperidine with carbon disulfide in the presence of a base.

Figure 1: General synthesis scheme for this compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperidine (2.0 equivalents) in a suitable solvent such as ethanol.

-

Reagent Addition: While stirring, slowly add carbon disulfide (1.0 equivalent) to the solution at room temperature.

-

Basification: Add a base, such as an aqueous solution of sodium hydroxide (NaOH), dropwise to the reaction mixture. The base facilitates the deprotonation of piperidine, enhancing its nucleophilicity.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, the product can be isolated by precipitation or extraction. Typically, the reaction mixture is poured into cold water to precipitate the solid DPMT.

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Role in Organic Synthesis: The Suzuki-Miyaura Coupling

Beyond its potential biological activities, DPMT serves as a valuable reagent in organic synthesis. It has been utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1] In this context, the thiourea acts as a precursor to a carbene ligand for the palladium catalyst.

Figure 2: Generalized catalytic cycle of the Suzuki-Miyaura coupling.

Biological Activities of this compound: Direct Evidence

Direct, peer-reviewed studies on the biological activities of DPMT are limited. However, technical data from chemical suppliers provide some initial insights into its potential.

Antimicrobial Activity

A notable reported activity of DPMT is its antimicrobial potential. A study cited in a technical document evaluated its efficacy against common bacterial pathogens.[1]

| Pathogen | MIC Range (µg/mL) |

| Staphylococcus aureus | 32 - 64 |

| Escherichia coli | 32 - 64 |

Table 1: Reported Minimum Inhibitory Concentration (MIC) of DPMT.[1]

This data suggests that DPMT possesses moderate antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. The piperidine rings are thought to enhance the biological activity by improving interactions with molecular targets within the microbial cells.[1]

Neuroprotective Potential

Preliminary studies have suggested that DPMT may have neuroprotective properties.[1] It is proposed that the compound might protect neuronal cells from damage induced by oxidative stress and apoptosis.[1] The underlying mechanism is hypothesized to involve the modulation of signaling pathways crucial for cell survival and the potential enhancement of neurotrophic factor expression.[1] However, it is crucial to note that these are preliminary findings and require substantial further investigation through rigorous, peer-reviewed research.

Inferred Biological Activities from Structurally Related Compounds

Given the limited direct data on DPMT, a deeper understanding of its potential can be gleaned from the extensive research on structurally similar compounds, particularly those containing piperidine and thiourea moieties.

Antimicrobial and Antifungal Activities of Piperidine and Thiourea Derivatives

The piperidine nucleus is a common scaffold in a multitude of compounds exhibiting a wide range of biological activities, including antimicrobial and antifungal effects. Similarly, thiourea derivatives are known for their broad-spectrum antimicrobial properties.

A study on flavonol derivatives incorporating piperidine thiourea moieties demonstrated significant antifungal activity against various plant pathogenic fungi.[2][3] For instance, one such derivative, Q23, exhibited an EC₅₀ of 6.68 µg/mL against Phytophthora capsici, significantly outperforming the commercial fungicide azoxystrobin.[2][3] Another derivative, Q24, showed potent antibacterial activity against Xanthomonas axonopodis pv. citri with an EC₅₀ of 5.13 µg/mL.[2][3] The proposed mechanism for the antifungal action of Q23 involves the disruption of hyphal integrity and induction of lipid peroxidation.[2][3]

Furthermore, chalcone derivatives containing both thiourea and piperidine moieties have displayed exceptional antifungal activities.[4] Compound K2 from this series showed potent activity against Phytophthora capsici with an EC₅₀ of 5.96 µg/mL, and its mechanism is believed to involve disruption of the cell membrane integrity.[4]

Hypothesized Antimicrobial Mechanism of Action for Thiourea Derivatives

Figure 3: Hypothesized mechanisms of antimicrobial action for thiourea derivatives.

Anticancer Activity of Thiourea and Piperidine Derivatives

Thiourea derivatives have been extensively investigated for their anticancer properties. N,N'-disubstituted thioureas, in particular, have shown significant cytotoxic effects against a variety of cancer cell lines.

For example, thiourea derivatives bearing a benzodioxole moiety have demonstrated potent anticancer activity against HCT116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cell lines, with some compounds showing greater potency than the standard drug doxorubicin.[5] The proposed mechanisms of action include the inhibition of key enzymes like EGFR and the induction of apoptosis.[5]

The following table summarizes the anticancer activity of selected N,N'-disubstituted thiourea derivatives from various studies, illustrating the potential of this chemical class.

| Compound ID | R1 Substituent | R2 Substituent | MCF-7 (Breast Cancer) IC₅₀ (µM) | HCT116 (Colon Cancer) IC₅₀ (µM) | Reference |

| 1 | 3,5-bis(trifluoromethyl)phenyl | phenylamino | 9.19 | 6.42 | [6] |

| 2 | Benzodioxole | N/A (thiosemicarbazone) | 7.0 | 1.11 | [6] |

| 3 | 2-(1H-benzo[d]imidazol-2-ylamino)ethyl | p-tolyl | 25.8 | >100 | [6] |

Table 2: Anticancer activity of selected N,N'-disubstituted thiourea derivatives.[6]

Standardized Protocols for Biological Evaluation

To facilitate further research into the biological activities of DPMT, the following are standardized protocols for assessing its antimicrobial and cytotoxic effects.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

-

Preparation of Stock Solution: Prepare a stock solution of DPMT in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells.

-

Serial Dilutions: Add 50 µL of the DPMT stock solution to the first well of each row and perform serial two-fold dilutions across the plate by transferring 50 µL from one well to the next.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no DPMT) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading Results: The MIC is defined as the lowest concentration of DPMT that completely inhibits visible bacterial growth.

Protocol: Assessment of Cytotoxicity by MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of DPMT in the cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve DPMT).

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of DPMT that inhibits 50% of cell growth).

Conclusion and Future Perspectives

This compound is a compound with a chemical structure that strongly suggests a potential for diverse biological activities. While direct and extensive peer-reviewed evidence is currently limited, preliminary data points towards moderate antimicrobial activity. The rich body of literature on structurally related piperidine and thiourea derivatives provides a compelling rationale for further in-depth investigation of DPMT.

The path forward for elucidating the full biological profile of DPMT is clear. A systematic screening against a broad panel of bacterial and fungal pathogens is warranted to confirm and expand upon the initial antimicrobial findings. Mechanistic studies to identify the specific molecular targets and pathways are essential. Furthermore, comprehensive in vitro and in vivo studies are required to validate the preliminary suggestions of neuroprotective and potential anticancer activities. The synthesis of DPMT is straightforward, making it an accessible molecule for research laboratories to explore its therapeutic potential. This guide serves as a foundational resource to stimulate and inform such future investigations into this enigmatic and promising compound.

References

- 1. This compound | 1013-92-9 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, Synthesis, and Biological Activity Evaluation of Flavonol Derivatives Containing Piperazine and Piperidine Thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The Unsung Workhorse: A Technical Guide to Di(piperidin-1-yl)methanethione in Modern Organic Synthesis

For the discerning researcher in organic synthesis and drug development, the quest for versatile, reliable, and efficient reagents is perpetual. Among the myriad of compounds available, Di(piperidin-1-yl)methanethione emerges as a formidable, yet often overlooked, thiocarbonylating agent and synthetic building block. This guide provides an in-depth exploration of its core applications, grounded in mechanistic insights and field-proven methodologies, to empower chemists in leveraging its full potential.

Introduction: Understanding the Core Attributes of this compound

This compound, a symmetrical thiourea derivative, is a stable, crystalline solid at room temperature. Its molecular structure, featuring a central thiocarbonyl group flanked by two piperidine rings, bestows upon it a unique reactivity profile. The electron-donating nature of the piperidinyl nitrogens enhances the nucleophilicity of the sulfur atom, making it an effective thiocarbonyl transfer agent.

| Property | Value |

| Molecular Formula | C₁₁H₂₀N₂S |

| Molecular Weight | 212.36 g/mol |

| CAS Number | 1013-92-9 |

| Appearance | Off-white to yellow crystalline solid |

| Solubility | Soluble in many organic solvents (e.g., DCM, THF, Toluene) |

Table 1: Physicochemical Properties of this compound.

The strategic advantage of employing this compound lies in its balanced reactivity and handling characteristics. Unlike the highly toxic and volatile thiophosgene, it offers a safer alternative for the introduction of a thiocarbonyl moiety. Furthermore, the piperidine leaving groups are readily scavenged, simplifying reaction work-ups.

Foundational Application: Thiocarbonylation of Diols in the Corey-Winter Olefination

The Corey-Winter olefination is a powerful stereospecific method for the conversion of 1,2-diols to alkenes. A critical step in this reaction is the formation of a cyclic thiocarbonate. While 1,1'-thiocarbonyldiimidazole (TCDI) is a commonly cited reagent for this transformation, this compound serves as a highly effective alternative.[1][2]

The choice between TCDI and this compound often comes down to reaction kinetics and purification considerations. The piperidine byproduct from the latter can be advantageous in certain solvent systems for ease of removal.

Mechanistic Rationale

The reaction proceeds via a two-step sequence. First, the 1,2-diol undergoes a double nucleophilic attack on the thiocarbonyl carbon of this compound, displacing two molecules of piperidine to form a cyclic thiocarbonate. This step is typically conducted under neutral or mildly basic conditions.

In the second step, the cyclic thiocarbonate is treated with a phosphite reagent, such as trimethyl phosphite, which desulfurizes the intermediate in a stereospecific manner to yield the corresponding alkene.[1]

Caption: Corey-Winter Olefination Workflow.

Experimental Protocol: Synthesis of a Cyclic Thiocarbonate

This protocol outlines the formation of the cyclic thiocarbonate from a generic 1,2-diol.

Materials:

-

1,2-diol (1.0 equiv)

-

This compound (1.1 equiv)

-

Anhydrous Toluene

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the 1,2-diol and this compound.

-

Add anhydrous toluene to dissolve the reactants.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography on silica gel to isolate the cyclic thiocarbonate.

Synthesis of Thioamides: A Gateway to Sulfur-Containing Heterocycles

Thioamides are versatile intermediates in organic synthesis, serving as precursors to a wide array of sulfur-containing heterocycles such as thiazoles, thiadiazoles, and thiazolidinones. This compound provides a straightforward route to thioamides from primary and secondary amines.

Mechanistic Considerations

The reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the thiocarbonyl group of this compound. This is followed by the elimination of a molecule of piperidine to form an isothiocyanate intermediate in situ. A second molecule of the amine then attacks the isothiocyanate, leading to the formation of the corresponding N,N'-disubstituted thiourea. For the synthesis of simple thioamides, a variation of this approach is employed where the amine starting material dictates the final product.

Caption: General Scheme for Thioamide Synthesis.

Experimental Protocol: General Procedure for Thioamide Synthesis

This protocol provides a general method for the synthesis of a thioamide from an amine.

Materials:

-

Primary or secondary amine (1.0 equiv)

-

This compound (1.0 equiv)

-

Anhydrous solvent (e.g., Tetrahydrofuran or Dichloromethane)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the amine in the chosen anhydrous solvent.

-

Add this compound to the solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) as required. Monitor the reaction by TLC.

-

Once the starting amine is consumed, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the pure thioamide.

Application in the Synthesis of Thiazolidinones

Thiazolidinones are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[3] this compound can be a key reagent in multi-component reactions for the synthesis of these scaffolds. For instance, in a one-pot, three-component cyclocondensation, an amine, a substituted benzaldehyde, and a mercaptocarboxylic acid can be used. While piperidine is often cited as a catalyst in such reactions, the use of a thiourea derivative like this compound can serve as both a sulfur source and a precursor to the necessary reactive intermediates.[4]

Role in Palladium-Catalyzed Cross-Coupling Reactions

Recent advances in catalysis have demonstrated the utility of thiourea derivatives as ligands in palladium-catalyzed cross-coupling reactions. The sulfur and nitrogen atoms in this compound can coordinate to the palladium center, influencing its catalytic activity and stability. While this application is an emerging area of research, the potential for this compound to act as a ligand in reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations is a promising avenue for further exploration. The piperidinyl moieties can be leveraged to tune the steric and electronic properties of the resulting palladium complex.[5][6][7]

Conclusion and Future Outlook

This compound is a versatile and underutilized reagent in the arsenal of the modern organic chemist. Its utility as a safe and effective thiocarbonylating agent in the Corey-Winter olefination and as a precursor for thioamide synthesis is well-established, providing reliable and reproducible results. The potential for its application in the synthesis of complex heterocyclic systems and as a ligand in transition metal catalysis highlights the untapped potential of this compound. For researchers and drug development professionals, a deeper understanding and application of this compound can unlock new synthetic pathways and expedite the discovery of novel chemical entities.

References

- 1. Thioamide synthesis by thioacylation [organic-chemistry.org]

- 2. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles | Semantic Scholar [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Di(piperidin--1-yl)methanethione: A Versatile Thiocarbonyl Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Di(piperidin-1-yl)methanethione, also known as 1,1'-(thiocarbonyl)dipiperidine, is a symmetrical thiourea derivative that has emerged as a valuable and versatile reagent in organic synthesis and medicinal chemistry. While not a therapeutic agent itself, its significance lies in its exceptional utility as a stable, non-volatile, and efficient thiocarbonyl transfer agent. This guide delves into the foundational chemistry, synthetic applications, and the therapeutic potential of the molecular scaffolds derived from this reagent. We will explore its role in the synthesis of bioactive thiourea derivatives, provide detailed experimental protocols, and present case studies showcasing its application in the development of novel therapeutic agents, thereby offering a comprehensive resource for professionals in drug discovery and development.

Foundational Chemistry and Properties

Molecular Structure and Physicochemical Characteristics

This compound (C₁₁H₂₀N₂S) is characterized by a central thiocarbonyl group (C=S) flanked by two piperidine rings.[1] The piperidine moieties, saturated heterocyclic amines, are prevalent structural motifs in pharmaceuticals, often enhancing biological activity and improving pharmacokinetic profiles through favorable interactions with biological receptors and enzymes.[2][3] The thiourea core provides a unique chemical reactivity distinct from its urea analog, primarily due to the properties of the sulfur atom.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀N₂S | [5] |

| Molecular Weight | 212.36 g/mol | [1] |

| CAS Number | 1013-92-9 | [3][5] |

| Appearance | (Typically) Crystalline solid | General Knowledge |

| Reactivity | Stable thiocarbonyl donor | [3] |

Synthesis and Reactivity Profile

The synthesis of this compound is straightforward and efficient. A common and established method involves the reaction of piperidine with carbon disulfide in the presence of a base, such as sodium hydroxide.[3] This reaction proceeds under mild conditions, making it highly accessible for laboratory-scale synthesis.[3]

The primary utility of this compound in medicinal chemistry stems from its role as a thiocarbonyl transfer agent. It serves as a safer and more manageable alternative to highly toxic and volatile reagents like thiophosgene for the synthesis of unsymmetrical thioureas and related heterocyclic compounds.[6] The piperidine leaving groups are readily displaced by other amines, allowing for the controlled and efficient construction of diverse molecular libraries.

Caption: Structure of this compound.

Core Application: A Superior Thiocarbonyl Transfer Reagent

The thiourea functional group is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[4][7][8] The synthesis of diverse thiourea derivatives is therefore a critical task in drug discovery.

Mechanism of Thiourea Synthesis

This compound facilitates the synthesis of unsymmetrical thioureas through a nucleophilic substitution reaction. An amine of interest attacks the electrophilic carbon of the thiocarbonyl group, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate eliminates a piperidine molecule, which is non-nucleophilic and acts as an effective leaving group, to form the desired thiourea product. The reaction is typically driven to completion by the volatility of the piperidine byproduct or its removal.

Caption: General workflow for thiourea synthesis.

Detailed Experimental Protocol: Synthesis of a Representative Thiourea Derivative

This protocol describes the synthesis of a generic N-aryl-N'-alkyl thiourea, a common scaffold in drug discovery.

Objective: To synthesize 1-allyl-3-(4-methoxyphenyl)thiourea.

Materials:

-

This compound

-

4-methoxyaniline

-

Allyl isothiocyanate (for comparison, though the title compound is the reagent of focus)[9]

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser

-

Nitrogen or Argon gas supply

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

-

Solvent Addition: Add anhydrous Dichloromethane (DCM) to dissolve the reagent completely.

-